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Compound of Interest

Compound Name: 2,5-Difluorobenzophenone

Cat. No.: B1332100 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular orbital characteristics of 2,5-
difluorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and

materials science. Through a synthesis of established computational methodologies and

available spectroscopic data, this document elucidates the electronic structure, reactivity, and

potential interaction sites of this molecule. While a dedicated, peer-reviewed computational

study on 2,5-difluorobenzophenone is not extensively available in the current literature, this

guide leverages data from closely related substituted benzophenones to provide a robust

analytical framework.

Physicochemical Properties of 2,5-
Difluorobenzophenone
A foundational understanding of a molecule's physical and chemical properties is crucial before

delving into its electronic structure. The key properties of 2,5-difluorobenzophenone are

summarized in the table below, compiled from established chemical databases.
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Property Value Source

Molecular Formula C₁₃H₈F₂O PubChem[1][2]

Molecular Weight 218.20 g/mol PubChem[1][2]

IUPAC Name
(2,5-difluorophenyl)

(phenyl)methanone
PubChem[1]

CAS Number 85068-36-6 PubChem[1]

Appearance
Light yellow to yellow to

orange clear liquid
Chem-Impex[2]

Boiling Point 123 °C at 0.3 mmHg Chem-Impex[2]

Density 1.27 g/cm³ Chem-Impex[2]

Refractive Index n20/D 1.57 Chem-Impex[2]

Computational Methodology for Molecular Orbital
Analysis
The insights into the electronic structure of 2,5-difluorobenzophenone presented herein are

based on a generalized computational protocol widely adopted for the study of substituted

benzophenones. Density Functional Theory (DFT) is the cornerstone of this approach, offering

a balance between computational cost and accuracy.

Geometry Optimization and Vibrational Analysis
The initial step in the computational analysis involves the optimization of the molecule's

geometry to its ground state. This is typically achieved using DFT with a functional such as

B3LYP and a basis set like 6-311++G(d,p). The optimized structure corresponds to the most

stable conformation of the molecule. Following optimization, a frequency calculation is

performed at the same level of theory. The absence of imaginary frequencies confirms that the

optimized structure is a true energy minimum. These calculations also yield theoretical

vibrational spectra (IR and Raman) which can be compared with experimental data for

validation.
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Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a

molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the

electron acceptor. The energy difference between the HOMO and LUMO, known as the

HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap

generally implies higher reactivity.

While specific calculated values for 2,5-difluorobenzophenone are not available, studies on

similar fluorinated benzophenones suggest that the HOMO is typically localized on the phenyl

ring, while the LUMO is distributed over the benzoyl group. The electron-withdrawing nature of

the fluorine atoms is expected to lower the energy of both the HOMO and LUMO levels

compared to unsubstituted benzophenone.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge

distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is

colored to represent different electrostatic potential values, with red indicating regions of high

electron density (negative potential) and blue indicating regions of low electron density (positive

potential). For 2,5-difluorobenzophenone, the negative potential is expected to be

concentrated around the carbonyl oxygen and the fluorine atoms, making these sites

susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit a

positive potential, indicating their susceptibility to nucleophilic attack.

Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within

a molecule.[3] This analysis helps in understanding the distribution of electrons among the

atoms and identifying charge transfer within the molecule. In 2,5-difluorobenzophenone, the

fluorine and oxygen atoms are expected to carry significant negative charges due to their high

electronegativity, while the carbon atoms bonded to them will have positive charges.

Quantitative Data Summary
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The following tables summarize the expected quantitative data from a DFT-based molecular

orbital analysis of 2,5-difluorobenzophenone. It is important to note that in the absence of a

dedicated published study, these values are illustrative and based on typical results for similar

substituted benzophenones.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV)

E (HOMO) -6.5 to -7.5

E (LUMO) -1.5 to -2.5

HOMO-LUMO Gap (ΔE) 4.0 to 5.0

Table 2: Selected Optimized Geometric Parameters (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)

C=O 1.22 - 1.24

C-F (ortho) 1.34 - 1.36

C-F (meta) 1.34 - 1.36

Phenyl C-C 1.38 - 1.40

C-CO-C: 118-122

C-C-F: 118-120

Table 3: Mulliken Atomic Charges (Illustrative)
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Atom Charge (a.u.)

O (carbonyl) -0.5 to -0.7

F (ortho) -0.2 to -0.4

F (meta) -0.2 to -0.4

C (carbonyl) +0.4 to +0.6

Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure

of 2,5-difluorobenzophenone and a typical workflow for its computational analysis.
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Caption: Molecular structure of 2,5-Difluorobenzophenone.
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Caption: A typical workflow for the computational analysis of substituted benzophenones.

Conclusion
This technical guide provides a comprehensive framework for understanding the molecular

orbital properties of 2,5-difluorobenzophenone. By employing established computational

techniques such as Density Functional Theory, a detailed picture of the molecule's electronic

structure, reactivity, and potential for intermolecular interactions can be elucidated. The
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analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Mulliken atomic

charges offers valuable insights for researchers in drug development and materials science.

While a dedicated experimental and computational study on this specific molecule would

provide more precise quantitative data, the methodologies and expected outcomes detailed in

this guide serve as a robust foundation for future research and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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